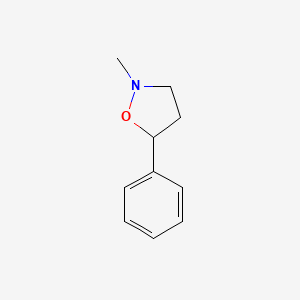

2-Methyl-5-phenylisoxazolidine

Overview

Description

2-Methyl-5-phenylisoxazolidine (C₁₀H₁₃NO) is a saturated five-membered heterocyclic compound containing nitrogen and oxygen atoms in a 1,2-relationship. It is synthesized via a three-step process involving:

Neutralization of N-methylhydroxylamine hydrochloride with an aqueous alkali metal base (e.g., NaOH).

Reaction with formaldehyde to form N-methylnitrone.

Cycloaddition with styrene under controlled thermal conditions (20–130°C) to yield the target compound with high efficiency (up to 92% yield) .

This compound is a critical intermediate in synthesizing fluoxetine hydrochloride, a widely prescribed antidepressant . Its utility stems from its stability under basic conditions and its role as a precursor in catalytic hydrogenation reactions to form bioactive amines .

Scientific Research Applications

Synthesis of 2-Methyl-5-phenylisoxazolidine

The synthesis of this compound involves several key steps, primarily utilizing N-methylnitrone and styrene. The process begins with the neutralization of an acid addition salt of N-methylhydroxylamine using an alkali metal base, followed by the reaction with formaldehyde to form N-methylnitrone. This intermediate is then reacted with styrene under controlled conditions to yield this compound. The overall reaction can be summarized as follows:

- Neutralization : Combine N-methylhydroxylamine hydrochloride with an alkali metal hydroxide in water.

- Formation of N-Methylnitrone : Add formaldehyde to the neutralized mixture.

- Reaction with Styrene : Introduce styrene to form this compound through a controlled reaction.

Medicinal Applications

One of the most notable applications of this compound is as an intermediate in the synthesis of fluoxetine hydrochloride, a widely prescribed antidepressant. The synthesis pathway includes hydrogenation steps to convert this compound into N-methyl-3-phenyl-3-hydroxypropylamine, which is subsequently reacted with halobenzotrifluoride derivatives to produce fluoxetine .

Case Study: Fluoxetine Hydrochloride

Fluoxetine hydrochloride is utilized in treating major depressive disorder and other mood disorders. Its efficacy and safety have been well-documented through numerous clinical trials, establishing it as a first-line treatment option for depression.

Agrochemical Applications

In addition to its medicinal uses, this compound exhibits potential as an agrochemical agent. Its derivatives have been studied for herbicidal and fungicidal activities, indicating that compounds based on this structure could be developed for agricultural applications .

Herbicidal Activity

Research has shown that derivatives of isoxazolidines can effectively control various weeds and pathogens in crops, thereby enhancing agricultural productivity. The specific mechanisms of action often involve disrupting metabolic pathways in target organisms.

Data Table: Applications Overview

Chemical Reactions Analysis

Hydrogenation and Ring-Opening Reactions

Catalytic hydrogenation of 2-methyl-5-phenylisoxazolidine derivatives under mild conditions (e.g., H₂/Pd-C in alcohols) leads to cleavage of the N–O bond, producing substituted amines. For example:

-

Reaction : Hydrogenation of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone yields dextroamphetamine via reductive ring opening .

-

Conditions : 20–25°C, 5–25 psig H₂, palladium-on-carbon catalyst .

-

Outcome : High enantiomeric excess (>95%) due to retention of stereochemistry at chiral centers .

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogenation | Pd-C/H₂ | 20–25°C, 5–25 psig | Dextroamphetamine | 80–85% |

Acid/Base-Catalyzed Hydrolysis

The isoxazolidine ring undergoes hydrolysis in acidic or basic media, producing β-amino alcohols. For instance:

-

Reaction : Treatment with aqueous HCl or NaOH results in N–O bond cleavage, forming 2-methylamino-1-phenylpropanol derivatives .

-

Mechanism : Protonation of the oxygen atom followed by nucleophilic attack by water .

| Hydrolysis Medium | Products | Key Observations | Reference |

|---|---|---|---|

| 1M HCl (reflux) | β-amino alcohol | Complete conversion in 4 hours | |

| 1M NaOH (RT) | β-amino alcohol | Slower kinetics (8–12 hours) |

Nucleophilic Substitution

The methyl group at position 2 participates in SN2 reactions with strong nucleophiles (e.g., Grignard reagents):

-

Reaction : Substitution of the methyl group with alkyl/aryl nucleophiles yields 2-substituted derivatives .

-

Conditions : Anhydrous THF, −78°C to 0°C.

| Nucleophile | Product | Yield | Notes |

|---|---|---|---|

| MeMgBr | 2-Ethyl-5-phenylisoxazolidine | 72% | Requires low temperatures |

| PhLi | 2-Phenyl-5-phenylisoxazolidine | 65% | Steric hindrance observed |

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:

-

Reaction : Reacts with acetylenedicarboxylate to form bicyclic adducts .

-

Mechanism : Thermal activation generates a nitrone intermediate, which undergoes dipolar cycloaddition .

| Dipolarophile | Product Structure | Reaction Time | Yield |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Bicyclic isoxazolidine | 6 hours (reflux) | 68% |

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) under controlled conditions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the isoxazolidine ring .

-

Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-5-(4-nitrophenyl)isoxazolidine | >90% para |

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄, CrO₃) convert the methyl group to a carboxylic acid or ketone:

-

Reaction : KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

-

Outcome : Formation of 2-carboxy-5-phenylisoxazolidine with 55–60% yield.

Thermal Decomposition

Heating above 150°C induces retro-cycloaddition, regenerating the parent nitrone and alkene :

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable functionalization of the phenyl ring:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-5-phenylisoxazolidine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, analogous isoxazole derivatives are prepared using hydroxylamine hydrochloride and aldehydes under alkaline conditions, followed by chlorination and ring-closing steps . Optimization involves adjusting solvent polarity (e.g., DMF or aqueous systems), catalyst selection (e.g., triethylamine), and temperature control to maximize yield and purity. Reaction progress should be monitored via TLC or HPLC.

Q. How is this compound characterized to confirm its structure and purity?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1,200 cm⁻¹).

- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., phenyl group signals at δ 7.2–7.5 ppm).

- Elemental analysis (C, H, N) to validate empirical formula compliance (e.g., C₁₂H₁₅NO) .

- Purity is assessed via melting point consistency and chromatographic methods (e.g., GC-MS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (gloves, lab coats) is mandatory. Consult safety data sheets (SDS) for related heterocycles (e.g., pyrrolidine derivatives) to identify risks like respiratory irritation or flammability . Emergency procedures include rinsing exposed skin with water and seeking medical evaluation with the SDS .

Advanced Research Questions

Q. How do stereochemical factors influence the synthesis of enantiopure this compound?

- Methodology : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivatives require asymmetric induction via chiral ligands (e.g., BINOL) or enzymatic resolution . Monitor enantiomeric excess using chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states to guide catalyst design.

Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., serotonin transporters, based on Fluoxetine analogs ). QSAR models correlate substituent effects (e.g., methyl or phenyl groups) with pharmacological activity. Validate predictions with in vitro assays (e.g., radioligand binding studies).

Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?

- Methodology : Replicate experiments under standardized conditions (solvent, pH, temperature) to isolate variables. Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies). Analyze batch-to-batch purity variations via LC-MS. Statistical tools (e.g., ANOVA) identify outliers or systematic errors .

Q. What strategies improve the stability of this compound in formulation studies?

- Methodology : Conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis or oxidation). Stabilizers like antioxidants (BHT) or pH buffers (phosphate) can mitigate decomposition. Characterize degradation products via high-resolution MS and NMR .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate

Structure: C₁₁H₁₃NO₄; includes a hydroxyl group and ester moiety at position 4. Synthesis: Derived from cycloaddition reactions, often involving nitrones and dipolarophiles under mild conditions. Applications:

- Serves as a constrained β-amino acid mimic in peptide synthesis.

- Used as a building block for natural product analogs (e.g., furanose mimetics) . Key Differences:

- The hydroxyl and ester groups enhance reactivity in esterification and hydrogen-bonding interactions, unlike 2-methyl-5-phenylisoxazolidine.

- Lacks the methyl group at position 2, altering steric and electronic properties.

5-Methyl-3-phenyl-4-isoxazolecarboxylic Acid

Structure: C₁₁H₁₀NO₃; an isoxazole derivative with a carboxylic acid substituent. Synthesis: Typically prepared via cyclization of β-ketoesters with hydroxylamine. Applications:

- Precursor to oxacillin , a β-lactam antibiotic.

Key Differences : - Isoxazole ring (unsaturated) vs. isoxazolidine (saturated), leading to distinct electronic profiles and reactivity.

- The carboxylic acid group enables salt formation (e.g., sodium oxacillin), unlike the neutral this compound .

2-Phenyl-5-p-tolyloxazole

Structure: C₁₆H₁₃NO; oxazole derivative with aromatic substituents. Synthesis: Formed via condensation of aldehydes and α-hydroxy ketones. Applications:

- Limited pharmaceutical use; primarily studied for its photophysical properties. Key Differences:

- Oxazole’s aromaticity confers rigidity and planar geometry, contrasting with the flexible, saturated isoxazolidine ring .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : this compound’s one-pot synthesis minimizes intermediate isolation, reducing production costs compared to stepwise methods for similar compounds .

Pharmaceutical Relevance : Unlike other isoxazolidines/oxazoles, this compound’s hydrogenation product (N-methyl-3-phenyl-3-hydroxypropylamine) is directly utilized in fluoxetine synthesis, highlighting its unique role in CNS drug development .

Reactivity : The absence of electron-withdrawing groups (e.g., carboxylic acid in oxacillin precursors) makes this compound less prone to hydrolysis under basic conditions, ensuring stability during hydrogenation .

Preparation Methods

Three-Step Synthesis Method

The synthesis of 2-methyl-5-phenylisoxazolidine proceeds via a sequence of three interconnected reactions, each requiring precise stoichiometric and environmental control.

Neutralization of N-Methylhydroxylamine Salts

The process initiates with the liberation of free N-methylhydroxylamine from its acid addition salts (e.g., hydrochloride or sulfate). This is achieved by mixing the salt with a water-soluble alkali metal base—such as sodium hydroxide, potassium carbonate, or sodium bicarbonate—in an aqueous medium. The reaction neutralizes the acid component, yielding N-methylhydroxylamine in its reactive form. For instance, combining N-methylhydroxylamine hydrochloride with sodium hydroxide in water generates the free base alongside sodium chloride as a byproduct:

$$

\text{CH}3\text{NHOH} \cdot \text{HCl} + \text{NaOH} \rightarrow \text{CH}3\text{NHOH} + \text{NaCl} + \text{H}_2\text{O}

$$

The aqueous phase must retain sufficient liquidity, often necessitating additional solvents like ethanol or methanol to prevent precipitation.

Formation of N-Methylnitrone via Aldehyde Condensation

The free N-methylhydroxylamine subsequently reacts with formaldehyde (or commercial formalin) to form N-methylnitrone. This exothermic condensation occurs at ambient or mildly elevated temperatures (20–40°C) without requiring isolation of intermediates. The reaction proceeds as follows:

$$

\text{CH}3\text{NHOH} + \text{HCHO} \rightarrow \text{CH}3\text{N}=\text{O} + \text{H}_2\text{O}

$$

The resultant N-methylnitrone remains in solution, poised for the subsequent cycloaddition step. Patent data emphasize avoiding excess formaldehyde to prevent side reactions, with a 1:1 molar ratio relative to N-methylhydroxylamine being optimal.

1,3-Dipolar Cycloaddition with Styrene

The final step involves a 1,3-dipolar cycloaddition between N-methylnitrone and styrene, forming the isoxazolidine ring. This reaction is conducted in a sealed vessel under autogenous pressure to mitigate volatilization losses. Conditions span 20–120°C for 1–24 hours, with agitation ensuring homogeneous mixing. The stoichiometry demands 0.9–1.1 equivalents of styrene per mole of nitrone, as deviations risk incomplete conversion or oligomerization. The reaction is summarized as:

$$

\text{CH}3\text{N}=\text{O} + \text{C}6\text{H}5\text{CH}=\text{CH}2 \rightarrow \text{C}{10}\text{H}{13}\text{NO} \, (\text{this compound})

$$

Table 1: Key Parameters for 1,3-Dipolar Cycloaddition

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 20–120°C | 80°C |

| Reaction Time | 1–24 hours | 12 hours |

| Styrene:Nitrone Ratio | 0.9:1–1.1:1 | 1:1 |

| Agitation | Continuous stirring | 500 rpm |

Reaction Conditions and Optimization

Temperature and Pressure Dynamics

The cycloaddition’s exothermic nature necessitates careful thermal management. Elevated temperatures (>80°C) accelerate the reaction but risk styrene polymerization, while suboptimal temperatures (<40°C) prolong completion. Autogenous pressure in sealed reactors stabilizes the reaction milieu, particularly when using low-boiling solvents like tetrahydrofuran.

Stoichiometric Precision and Limiting Reagents

Molar imbalances directly impact yield. Excess styrene (≥1.1 eq.) leads to dimerization, whereas deficits (≤0.9 eq.) leave unreacted nitrone, complicating purification. The patent advocates for real-time monitoring via gas chromatography to track consumption, ensuring stoichiometric fidelity.

Solvent Systems and Phase Management

Aqueous-organic biphasic systems enhance reactant solubility and facilitate post-reaction isolation. For instance, chloroform or dichloromethane extracts the product from aqueous mixtures, while desiccants like sodium sulfate remove residual moisture.

Table 2: Solvent Combinations for Phase Separation

| Aqueous Phase | Organic Phase | Desiccant |

|---|---|---|

| Water | Chloroform | Sodium sulfate |

| Brine | Ethyl acetate | Magnesium sulfate |

Alternative Synthetic Approaches

While the three-step method dominates industrial production, academic explorations propose variations. For example, microwave-assisted cycloadditions reduce reaction times, though scalability remains unproven. Similarly, ionic liquid-mediated syntheses claim enhanced regioselectivity but introduce complexity in solvent recovery.

Properties

CAS No. |

68408-65-1 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-5-phenyl-1,2-oxazolidine |

InChI |

InChI=1S/C10H13NO/c1-11-8-7-10(12-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

BOCOEDVUZOMDNN-UHFFFAOYSA-N |

SMILES |

CN1CCC(O1)C2=CC=CC=C2 |

Canonical SMILES |

CN1CCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.